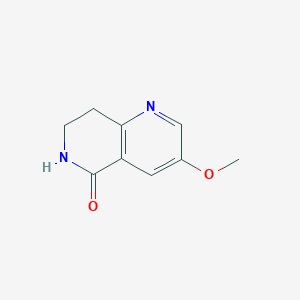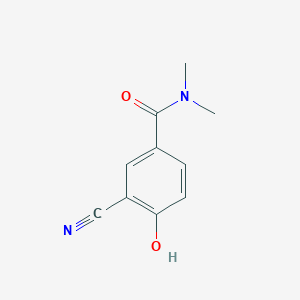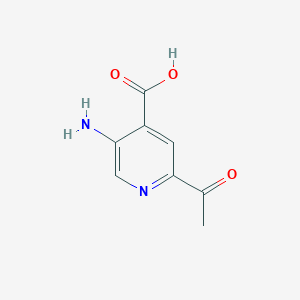
2-Acetyl-5-aminoisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-5-aminoisonicotinic acid is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. It features both an acetyl group and an amino group attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications. This compound is of significant interest in the fields of organic synthesis, medicinal chemistry, and material science due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-aminoisonicotinic acid typically involves the acetylation of 5-aminoisonicotinic acid. One common method is the reaction of 5-aminoisonicotinic acid with acetic anhydride under reflux conditions. The reaction proceeds as follows:
[ \text{5-Aminoisonicotinic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
This reaction is usually carried out in the presence of a catalyst such as pyridine to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-5-aminoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Acetyl-5-aminoisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-5-aminoisonicotinic acid involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The amino group can form hydrogen bonds and participate in various biochemical interactions. These properties enable the compound to modulate biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoisonicotinic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
2-Acetylpyridine: Lacks the amino group, reducing its ability to form hydrogen bonds and interact with biological molecules.
5-Aminoisonicotinic acid: Lacks the acetyl group, limiting its applications in organic synthesis.
Uniqueness
2-Acetyl-5-aminoisonicotinic acid is unique due to the presence of both the acetyl and amino groups on the pyridine ring
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
2-acetyl-5-aminopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)7-2-5(8(12)13)6(9)3-10-7/h2-3H,9H2,1H3,(H,12,13) |
Clave InChI |
BDGJBFSBTIZOPO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=C(C(=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14852713.png)
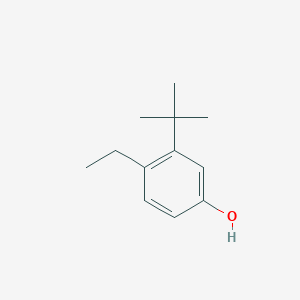
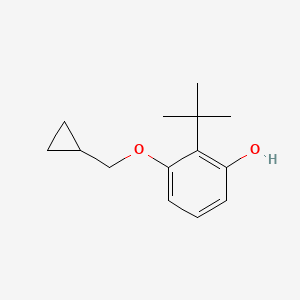

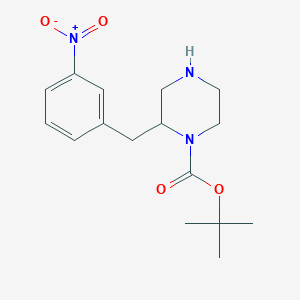
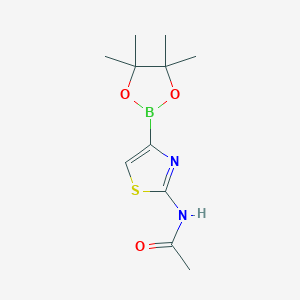
![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
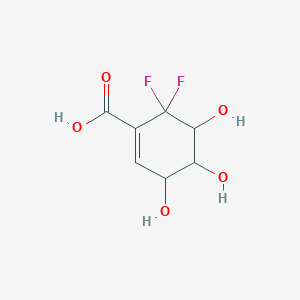
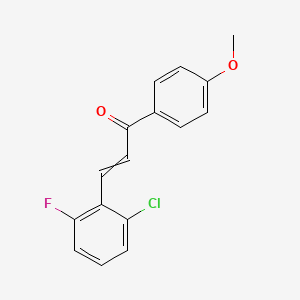
![4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852758.png)
